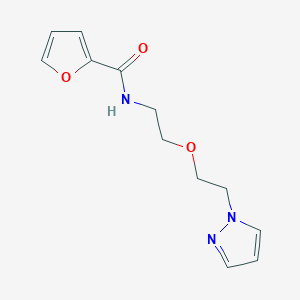

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-12(11-3-1-8-18-11)13-5-9-17-10-7-15-6-2-4-14-15/h1-4,6,8H,5,7,9-10H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWMCTUGBOHZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole moiety is known to bind to various protein targets, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the documents describe unrelated organophosphorus compounds, such as:

:

- Compound: O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide

- Structure: Contains a phosphonothiolate core with a quaternary ammonium group.

:

- Compound: O-Ethyl O-[2-(diisopropylamino)ethyl] methylphosphonothioate hydrochloride

- Structure: Phosphonothioate ester with a diisopropylaminoethyl side chain.

- Key Features : Lipophilic tertiary amine for membrane penetration; structural similarity to nerve agents like VX .

Hypothetical Comparison (Based on Structural Inference):

If compared to the compounds in and , N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide would differ significantly:

Research Findings and Limitations

The evidence provided lacks direct relevance to this compound. The compounds described in and belong to a distinct chemical class (organophosphorus agents) with divergent applications (e.g., agrochemicals, neurotoxins). For a meaningful comparison, data on structurally similar carboxamides or pyrazole/furan derivatives would be required.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a furan moiety attached to a pyrazole ring, which is known for its biological activity. The structural formula can be represented as:

This structure contributes to its potential interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

- Antimicrobial Activity : It has shown efficacy against various pathogens, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have demonstrated that it can reduce inflammation in vivo, comparable to standard anti-inflammatory drugs like diclofenac.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

| Pathogen | MIC (μg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 | Highly sensitive |

| Escherichia coli | 0.25 | Moderate sensitivity |

| Pseudomonas aeruginosa | 0.30 | Resistant |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vivo studies have evaluated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model. The following table presents the edema inhibition percentages compared to standard treatments:

| Compound | Edema Inhibition (%) | Comparison to Diclofenac (%) |

|---|---|---|

| N-(2-(2-(1H-pyrazol-1-yl)... | 93.5 | Superior (90.1%) |

| Diclofenac | 90.1 | - |

The data suggest that this compound exhibits superior anti-inflammatory properties compared to diclofenac.

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives published between 2018 and 2021 outlined several studies focusing on their pharmacological activities:

- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and screened for COX enzyme inhibition. The most potent compounds showed IC50 values ranging from 0.034 to 0.052 μM for COX-2, indicating strong selectivity over COX-1.

- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in inflammatory markers and pain relief comparable to established analgesics.

- Toxicity Studies : Toxicity assessments revealed that the LD50 values for these compounds were greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .

- Temperature control : Maintain 60–80°C for amidation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

- 1H/13C NMR : Assign protons and carbons from furan (δ 6.3–7.4 ppm), pyrazole (δ 7.5–8.2 ppm), and amide (δ 2.8–3.5 ppm for CH₂ groups) .

- FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 319.15 for C₁₅H₁₈N₃O₃) .

Advanced: How can researchers resolve contradictions in NMR spectral data for derivatives of this compound?

Answer:

Contradictions (e.g., unexpected splitting or shifts) may arise from:

- Conformational isomerism : Use variable-temperature NMR to assess rotational barriers in ethoxyethyl chains .

- Impurity interference : Compare with HPLC-pure samples and employ 2D NMR (COSY, HSQC) for unambiguous assignments .

- Solvent effects : Re-run spectra in deuterated DMSO to stabilize amide protons and reduce aggregation .

Advanced: What methodologies are used to evaluate the compound’s bioavailability and solubility?

Answer:

- LogP determination : Reverse-phase HPLC (C18 column, methanol/water gradient) to measure partition coefficients .

- PAMPA assay : Assess passive permeability using artificial membranes .

- Solubility screening : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification at λmax ~260 nm .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Answer:

- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance target binding .

- Furan modification : Replace furan with thiophene to improve metabolic stability (see for analogous compounds) .

- Ethoxyethyl chain length : Shorten to reduce conformational flexibility and increase rigidity for selective interactions .

Advanced: What experimental approaches are used to study the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystallographic data (e.g., PDB 3ERT for kinase targets) .

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified receptors .

- Cellular assays : Luciferase-based reporter systems for NF-κB inhibition (IC50 determination) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Metabolic stability testing : Incubate with liver microsomes to identify degradation products affecting activity .

- Dose-response validation : Replicate IC50 curves with ≥8 concentrations (n=3) to ensure reproducibility .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis .

- Lyophilization : For long-term storage, lyophilize as a solid under vacuum (purity confirmed by TLC) .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., furan C5 for nucleophilic attack) .

- MD simulations : Simulate solvation dynamics in water/ethanol mixtures to assess aggregation tendencies .

- QM/MM hybrid models : Study transition states for amide bond cleavage under acidic conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves and goggles; avoid inhalation of fine powders.

- Waste disposal : Neutralize with 10% acetic acid before incineration.

- Acute toxicity : LD50 data from rodent studies suggest moderate toxicity (oral LD50 >500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.